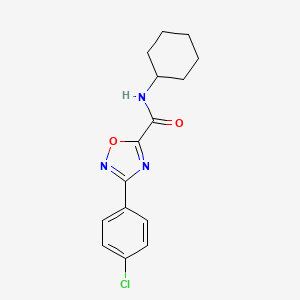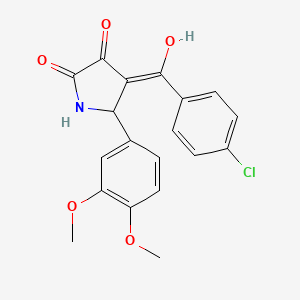![molecular formula C16H25N3O4S B5376270 2-methoxy-N-methyl-5-({[3-(1-pyrrolidinyl)propyl]amino}sulfonyl)benzamide](/img/structure/B5376270.png)
2-methoxy-N-methyl-5-({[3-(1-pyrrolidinyl)propyl]amino}sulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-N-methyl-5-({[3-(1-pyrrolidinyl)propyl]amino}sulfonyl)benzamide, also known as MPAPS, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPAPS is a potent and selective inhibitor of the enzyme carbonic anhydrase IX (CA IX), which is overexpressed in many types of cancer cells.
Mechanism of Action
2-methoxy-N-methyl-5-({[3-(1-pyrrolidinyl)propyl]amino}sulfonyl)benzamide selectively inhibits CA IX by binding to its active site and blocking its catalytic activity. CA IX plays a critical role in the regulation of pH in tumor microenvironments by catalyzing the conversion of carbon dioxide and water to bicarbonate and protons. By inhibiting CA IX, 2-methoxy-N-methyl-5-({[3-(1-pyrrolidinyl)propyl]amino}sulfonyl)benzamide disrupts this process and leads to a decrease in intracellular pH, which can inhibit tumor growth and enhance the effectiveness of existing cancer treatments.
Biochemical and Physiological Effects:
2-methoxy-N-methyl-5-({[3-(1-pyrrolidinyl)propyl]amino}sulfonyl)benzamide has been shown to selectively inhibit CA IX in cancer cells, leading to a decrease in intracellular pH and an increase in apoptosis. Additionally, 2-methoxy-N-methyl-5-({[3-(1-pyrrolidinyl)propyl]amino}sulfonyl)benzamide has been shown to inhibit tumor growth and metastasis in preclinical models of cancer. However, further studies are needed to fully understand the biochemical and physiological effects of 2-methoxy-N-methyl-5-({[3-(1-pyrrolidinyl)propyl]amino}sulfonyl)benzamide.
Advantages and Limitations for Lab Experiments
2-methoxy-N-methyl-5-({[3-(1-pyrrolidinyl)propyl]amino}sulfonyl)benzamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of CA IX, which makes it a valuable tool for studying the role of CA IX in tumor biology. Additionally, 2-methoxy-N-methyl-5-({[3-(1-pyrrolidinyl)propyl]amino}sulfonyl)benzamide has been shown to be effective in preclinical models of cancer, which suggests that it may have potential as a therapeutic agent for the treatment of cancer. However, there are also limitations to the use of 2-methoxy-N-methyl-5-({[3-(1-pyrrolidinyl)propyl]amino}sulfonyl)benzamide in lab experiments. For example, its synthesis is complex and time-consuming, which may limit its availability for use in large-scale studies.
Future Directions
There are several future directions for the use of 2-methoxy-N-methyl-5-({[3-(1-pyrrolidinyl)propyl]amino}sulfonyl)benzamide in scientific research. One potential direction is the development of 2-methoxy-N-methyl-5-({[3-(1-pyrrolidinyl)propyl]amino}sulfonyl)benzamide as a therapeutic agent for the treatment of cancer. Further studies are needed to fully understand its safety and efficacy in preclinical and clinical models of cancer. Another potential direction is the use of 2-methoxy-N-methyl-5-({[3-(1-pyrrolidinyl)propyl]amino}sulfonyl)benzamide as a tool for studying the role of CA IX in tumor biology. Specifically, 2-methoxy-N-methyl-5-({[3-(1-pyrrolidinyl)propyl]amino}sulfonyl)benzamide could be used to investigate the effects of CA IX inhibition on tumor growth, metastasis, and resistance to chemotherapy and radiation therapy. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 2-methoxy-N-methyl-5-({[3-(1-pyrrolidinyl)propyl]amino}sulfonyl)benzamide and to identify potential off-target effects. Overall, 2-methoxy-N-methyl-5-({[3-(1-pyrrolidinyl)propyl]amino}sulfonyl)benzamide has the potential to be a valuable tool for cancer research and a novel therapeutic agent for the treatment of cancer.
Synthesis Methods
The synthesis of 2-methoxy-N-methyl-5-({[3-(1-pyrrolidinyl)propyl]amino}sulfonyl)benzamide involves several steps, including the reaction of 2-methoxy-5-nitrobenzamide with methylamine to form 2-methoxy-N-methyl-5-nitrobenzamide, which is then reduced with sodium dithionite to yield 2-methoxy-N-methyl-5-aminobenzamide. The final step involves the reaction of 2-methoxy-N-methyl-5-aminobenzamide with 3-(1-pyrrolidinyl)propylamine and sulfonyl chloride to form 2-methoxy-N-methyl-5-({[3-(1-pyrrolidinyl)propyl]amino}sulfonyl)benzamide.
Scientific Research Applications
2-methoxy-N-methyl-5-({[3-(1-pyrrolidinyl)propyl]amino}sulfonyl)benzamide has been studied for its potential applications in cancer research. Specifically, it has been shown to selectively inhibit CA IX, which is overexpressed in many types of cancer cells. CA IX plays a critical role in the regulation of pH in tumor microenvironments, and its overexpression has been linked to tumor growth, metastasis, and resistance to chemotherapy and radiation therapy. By inhibiting CA IX, 2-methoxy-N-methyl-5-({[3-(1-pyrrolidinyl)propyl]amino}sulfonyl)benzamide has the potential to enhance the effectiveness of existing cancer treatments and to serve as a novel therapeutic agent for the treatment of cancer.
properties
IUPAC Name |
2-methoxy-N-methyl-5-(3-pyrrolidin-1-ylpropylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O4S/c1-17-16(20)14-12-13(6-7-15(14)23-2)24(21,22)18-8-5-11-19-9-3-4-10-19/h6-7,12,18H,3-5,8-11H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEEPIQCAJSEOLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NCCCN2CCCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[(4aS*,8aR*)-1-[2-(1H-imidazol-4-yl)ethyl]-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]pyridine-2-carbonitrile](/img/structure/B5376195.png)

![5-methyl-3-(4-methyl-1-piperazinyl)-5H-pyridazino[3,4-b][1,4]benzoxazin-8-amine](/img/structure/B5376203.png)
![1-(3-fluorobenzyl)-4-[4-(3-pyridinyl)benzyl]piperazine](/img/structure/B5376216.png)

![N-(3-methylphenyl)-N'-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea](/img/structure/B5376221.png)
![methyl 2-{[5-(dimethylamino)-2-furyl]methylene}-5-(2-isopropoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5376225.png)



![(2S*,4S*,5R*)-5-(3-chlorophenyl)-1-methyl-4-{[methyl(pyridin-3-ylmethyl)amino]carbonyl}pyrrolidine-2-carboxylic acid](/img/structure/B5376254.png)
![5-butyl-6-methyl-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B5376260.png)

![1,1'-[(3,7-dimethyl-2,6-octadien-1-yl)imino]di(2-propanol)](/img/structure/B5376286.png)